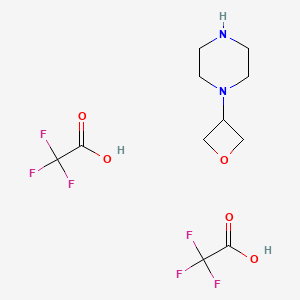

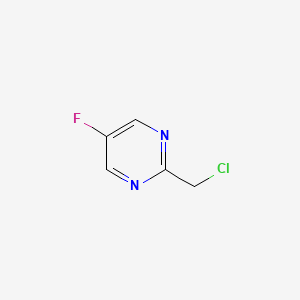

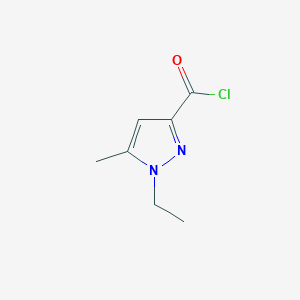

![molecular formula C12H19NO5 B1404958 (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1290625-54-5](/img/structure/B1404958.png)

(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Overview

Description

“(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic compound . It is a derivative of azabicycloheptane, a class of compounds that finds extensive application in medicinal chemistry and pharmaceutical research .

Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of several studies . For instance, one study describes the synthesis and structural study of a new peptidomimetic of morphiceptin, which can formally be considered as the result of the replacement of the central proline residue of this natural analgesic drug with a subunit of this compound .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . For example, one study performed molecular docking calculations on the target receptor, which supported a favorable role of the hydroxy substituents of the non-natural β-amino acid incorporated into the peptidomimetic .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and have been studied in the context of medicinal chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies .Scientific Research Applications

Synthesis of Conformationally Constrained Amino Acids

Research has demonstrated the synthesis of enantiomerically pure 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, closely related to the specified compound. These substances serve as new conformationally constrained 4-hydroxyprolines, starting from (−)-8-phenylmenthyl 2-acetamidoacrylate. This approach led to the formal synthesis of (+)-epibatidine, showcasing the compound's utility in generating significant bioactive molecules (Avenoza et al., 1999).

Synthesis of Enantiopure Analogs

Another study focused on the synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids. These novel restricted analogs of 3-hydroxyproline, obtained through a series of chemical reactions starting with the Diels–Alder reaction, yielded valuable ketones used as precursors for (+)-epibatidine and other analogs (Avenoza et al., 2002).

Improved Synthesis Techniques

A facile multigram scale preparation of a similar compound, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, has been detailed, highlighting improvements over previous synthesis techniques. This research points to the efficiency and scalability of producing such compounds for broader research and application (Tararov et al., 2002).

Synthesis of Neuroexcitants

There's also research into the synthesis of neuroexcitants like 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid and alpha-kainic acid from N-Boc 2-tosyl-7-azabicyclo[2.2.1]heptadiene. This showcases the compound's potential in generating neurologically active substances (Hodgson et al., 2005).

Safety and Hazards

Future Directions

The future directions for the study of this compound and its derivatives are promising. For instance, one study discusses the potential of this compound as a potent, selective, and maximally efficacious mGlu 2/3 antagonist, suggesting its potential use in the treatment of conditions such as depression .

Properties

IUPAC Name |

(1S,3S,4S,5R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTKFYMBKIVOOR-KDXUFGMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

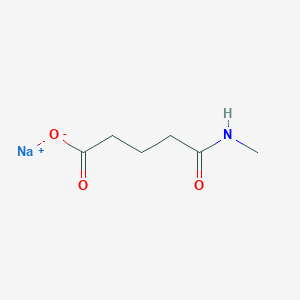

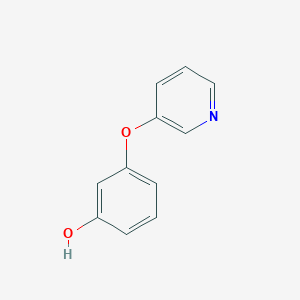

![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)

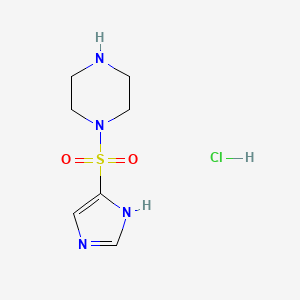

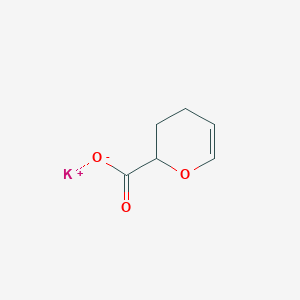

![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)

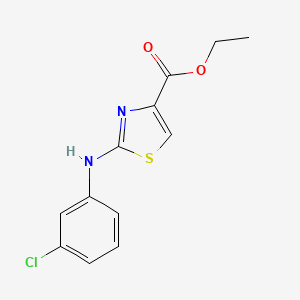

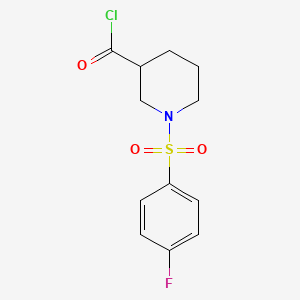

![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)

![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)